molecular formula C5H9NO B2684637 3-Oxa-6-azabicyclo[3.2.0]heptane CAS No. 38654-15-8

3-Oxa-6-azabicyclo[3.2.0]heptane

Cat. No.: B2684637
CAS No.: 38654-15-8
M. Wt: 99.133
InChI Key: NWPXQVBUHZHSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-6-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C5H9NO. It is characterized by a unique structure that includes both an oxygen and a nitrogen atom within a seven-membered ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane typically involves cyclization reactions. One common method is the [2+2] cycloaddition reaction, which can be facilitated by visible light-mediated energy transfer catalysis. This method allows for the formation of the bicyclic structure under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of advanced photochemical techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

3-Oxa-6-azabicyclo[3.2.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination of features makes it a versatile compound for various applications, distinguishing it from other similar bicyclic compounds .

Properties

IUPAC Name

3-oxa-6-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPXQVBUHZHSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.